molecular formula C16H24N2O5S B4677251 N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4677251
M. Wt: 356.4 g/mol
InChI Key: NBQMTHZYLOXIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as NM-3, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons, which is a key step in the regulation of acid-base balance. As a result, the pH of the surrounding tissue is altered, leading to physiological and biochemical effects.
Biochemical and Physiological Effects
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been reported to decrease intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively target these enzymes without affecting other biochemical pathways. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is its potential as a treatment for glaucoma. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its mechanism of action and efficacy in animal models of cancer. Additionally, further research is needed to explore its potential applications in other areas, such as epilepsy and metabolic disorders.
Conclusion
In conclusion, N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. Its ability to inhibit the activity of carbonic anhydrase enzymes has been studied for its potential therapeutic effects in various diseases. While there are limitations to its use in lab experiments, its specificity for carbonic anhydrase enzymes makes it a valuable tool for researchers. Further studies are needed to explore its potential applications and to determine its efficacy and safety in humans.

Scientific Research Applications

N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a key role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-12(2)11-17-24(20,21)13-4-5-15(22-3)14(10-13)16(19)18-6-8-23-9-7-18/h4-5,10,12,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQMTHZYLOXIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methylpropyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-isobutyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.